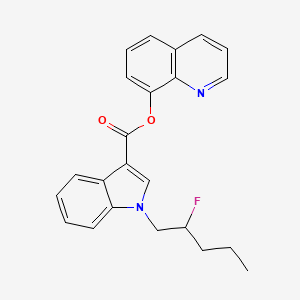

5-Fluoro PB-22 N-(2-fluoropentyl) isomer

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2365471-10-7 |

|---|---|

Molekularformel |

C23H21FN2O2 |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

quinolin-8-yl 1-(2-fluoropentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O2/c1-2-7-17(24)14-26-15-19(18-10-3-4-11-20(18)26)23(27)28-21-12-5-8-16-9-6-13-25-22(16)21/h3-6,8-13,15,17H,2,7,14H2,1H3 |

InChI-Schlüssel |

UICLYSQZTBGUIE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Characterization of 5-Fluoro PB-22 N-(2-fluoropentyl) isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of 5-Fluoro PB-22 N-(2-fluoropentyl) isomer, a synthetic cannabinoid. Due to the proliferation of designer drugs, detailed analytical data and standardized protocols are crucial for forensic laboratories, researchers, and drug development professionals. This document outlines the key analytical techniques for the identification and differentiation of this specific isomer, including its physicochemical properties, chromatographic behavior, and spectroscopic profile. Detailed experimental methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are provided. Furthermore, this guide includes a summary of the known signaling pathways of synthetic cannabinoids acting on cannabinoid receptors. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

5-Fluoro PB-22 (5F-PB-22) is a potent synthetic cannabinoid that has been identified in illicit drug markets worldwide.[1] It is an analog of PB-22, featuring a quinoline ester linker. The N-(2-fluoropentyl) isomer of 5F-PB-22 is a specific positional isomer where the fluorine atom is located on the second carbon of the pentyl chain. The physiological and toxicological properties of this specific isomer have not been extensively evaluated, making its accurate identification critical for forensic and research purposes.[2] The differentiation of positional isomers of synthetic cannabinoids is a significant analytical challenge, requiring the use of multiple sophisticated analytical techniques.[3] This guide aims to provide a detailed summary of the available chemical data and analytical methodologies for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the selection of appropriate analytical methods and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Formal Name | Quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate | [4] |

| CAS Number | 2365471-10-7 | [2] |

| Molecular Formula | C₂₃H₂₁FN₂O₂ | [2][4] |

| Formula Weight | 376.4 g/mol | [2] |

| Purity | ≥95% (as a reference standard) | [2] |

| Formulation | A solution in acetonitrile | [2] |

| Solubility | DMF: 11 mg/mL, DMSO: 10 mg/mL, DMF:PBS (pH 7.2) (1:2): 0.33 mg/mL | [2] |

| UV λmax | 215, 230, 293 nm | [2] |

Analytical Characterization

The definitive identification of this compound requires a combination of chromatographic and spectroscopic techniques. The following sections detail the expected results and experimental protocols for the most common analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of synthetic cannabinoids due to its high separation efficiency and sensitive detection. The retention time is a key piece of quantitative data for isomer differentiation.

Quantitative Data:

| Parameter | Value | Reference |

| Retention Time | 20.853 min | [5] |

Experimental Protocol: GC-MS Analysis

A generalized protocol for the GC-MS analysis of synthetic cannabinoid isomers is as follows:

-

Sample Preparation:

-

For solid samples (e.g., herbal mixtures), extract approximately 50 mg of the homogenized material with 1 mL of methanol or chloroform.

-

Vortex the mixture for 1 minute and sonicate for 10 minutes.

-

Centrifuge the sample and filter the supernatant into a GC vial.

-

For reference standards, dissolve 1 mg in 1 mL of a suitable solvent like methanol to create a 1 mg/mL stock solution, which can be further diluted.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

-

GC Conditions:

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless or split injection depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp to 300 °C at 10 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-550.

-

Expected Mass Spectrum: While the specific mass spectrum for the N-(2-fluoropentyl) isomer is not readily available in the public domain, the fragmentation pattern is expected to be similar to other 5F-PB-22 isomers. Key fragments would likely arise from the cleavage of the ester bond, fragmentation of the pentyl chain, and the quinoline and indole moieties. The molecular ion peak at m/z 376.4 would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules, including the differentiation of positional isomers. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.75 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

-

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard zg30 pulse sequence.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Standard zgpg30 pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Expected Chemical Shifts: Specific NMR data for the N-(2-fluoropentyl) isomer is not published. However, based on the structure, characteristic signals would be expected in the aromatic region (δ 7-9 ppm) for the protons on the indole and quinoline rings. The protons on the fluoropentyl chain would appear in the aliphatic region (δ 1-5 ppm), with the proton on the carbon bearing the fluorine atom showing a characteristic splitting pattern due to coupling with fluorine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. It is a rapid and non-destructive technique that can be used for preliminary screening and for confirming the presence of key structural features.

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation:

-

For a powder sample, place a small amount directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

Spectrometer: Agilent Cary 630 FTIR or equivalent.

-

Accessory: Diamond ATR accessory.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Expected Absorption Bands: Specific FTIR data for the N-(2-fluoropentyl) isomer is not available. However, the spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

C=O stretch (ester): ~1730 cm⁻¹

-

C-N stretch: ~1350-1000 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~3000-2850 cm⁻¹

-

C-F stretch: ~1100-1000 cm⁻¹

Visualization of Methodologies and Pathways

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like 5-Fluoro PB-22 primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The following diagram illustrates a simplified, representative signaling pathway upon receptor activation.

Caption: Simplified cannabinoid receptor signaling pathway.

Conclusion

The chemical characterization of this compound is a complex but essential task for forensic and research applications. This technical guide has provided a comprehensive overview of the key analytical techniques and methodologies required for its unambiguous identification. The combination of chromatographic separation by GC-MS and structural elucidation by NMR and FTIR spectroscopy is necessary to differentiate this specific isomer from other positional isomers and related synthetic cannabinoids. The provided experimental protocols and diagrams serve as a valuable resource for scientists and researchers working in the field of designer drug analysis. Further research is needed to fully elucidate the pharmacological and toxicological profile of this specific isomer.

References

Spectroscopic and Analytical Profile of 5-Fluoro PB-22 N-(2-fluoropentyl) Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the synthetic cannabinoid, 5-Fluoro PB-22 N-(2-fluoropentyl) isomer. This compound is a positional isomer of 5-Fluoro PB-22, a potent synthetic cannabinoid, and its differentiation is critical for forensic and research applications. This document compiles data from various analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, to facilitate its unambiguous identification and characterization.

Chemical Information

| Property | Value | Reference |

| Chemical Name | Quinolin-8-yl 1-(2-fluoropentyl)-1H-indole-3-carboxylate | Santa Cruz Biotechnology |

| Molecular Formula | C₂₃H₂₁FN₂O₂ | Santa Cruz Biotechnology |

| Molecular Weight | 376.42 g/mol | Santa Cruz Biotechnology |

| CAS Number | 2365471-10-7 | Cayman Chemical |

Spectroscopic Data

A comprehensive analysis using multiple spectroscopic techniques is essential for the definitive identification of this compound and its differentiation from other positional isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. The retention time provides a preliminary identification, which is then confirmed by the mass spectrum.

Table 2.1: GC-MS Data

| Parameter | Value | Reference |

| Retention Time | 20.853 min | The Validation of the Synthetic Cannabinoid 5-fluoro PB-22 - UAB Digital Commons |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A validated method for the analysis of 5-Fluoro PB-22 and its isomers by GC-MS has been described. While specific instrumental parameters for the N-(2-fluoropentyl) isomer are not detailed in the available literature, a general protocol can be inferred:

-

Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as one based on polydimethylsiloxane (e.g., DB-1ms or equivalent), is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Inlet: A split/splitless inlet is used, with the specific mode depending on the sample concentration.

-

Temperature Program: A temperature gradient is employed to ensure the separation of the isomers. The program would start at a lower temperature and ramp up to a higher temperature to elute the compounds.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Acquisition Mode: Data is acquired in full scan mode to obtain the complete mass spectrum for identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR). A study aimed at differentiating the fluoropentyl positional isomers of 5F-PB-22 utilized ¹H and ¹³C NMR spectroscopy, indicating the availability of this data in specialized literature.[1]

Note: Specific chemical shift and coupling constant data for this compound are not publicly available in the reviewed literature. Access to specialized forensic science journals is likely required to obtain this information.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of synthetic cannabinoids is as follows:

-

Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition:

-

Standard pulse sequences are used to acquire the proton spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Proton-decoupled pulse sequences (e.g., PENDANT, DEPT) are used to acquire the carbon spectrum.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Solid deposition GC-IRD has been used to differentiate isomers of 5F-PB-22.[1]

Note: A specific FTIR spectrum for this compound is not publicly available in the reviewed literature. Access to specialized forensic spectral databases or the primary research article is necessary to obtain this data.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal. For GC-IRD, the eluent from the GC is deposited onto a cooled surface for IR analysis.

-

Instrumentation: A benchtop FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

Analytical Workflow and Data Interpretation

The definitive identification of this compound requires a multi-technique approach. The following diagram illustrates a typical workflow for the analysis of a suspected sample.

This workflow highlights the initial screening by GC-MS, followed by confirmatory analysis using NMR and FTIR, especially when isomeric differentiation is necessary. The final identification is based on the collective evidence from all analytical techniques compared against a known reference standard.

References

in vitro metabolism of 5-Fluoro PB-22 N-(2-fluoropentyl) isomer

Disclaimer: This technical guide focuses on the in vitro metabolism of the N-(5-fluoropentyl) isomer of 5-Fluoro PB-22 (5F-PB-22). As of the latest literature review, specific metabolic data for the N-(2-fluoropentyl) isomer is not available. The N-(5-fluoropentyl) isomer is the most well-studied and structurally similar compound, and its metabolic profile is presented here as a scientifically relevant surrogate for researchers, scientists, and drug development professionals.

Introduction

5-Fluoro PB-22 (5F-PB-22), chemically known as quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, is a potent synthetic cannabinoid receptor agonist. Understanding its metabolic fate is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This guide provides an in-depth overview of the in vitro metabolism of 5F-PB-22, with a focus on studies utilizing human hepatocytes, the gold standard for in vitro drug metabolism research.[1][2]

The primary metabolic pathways for 5F-PB-22 involve a series of enzymatic reactions, predominantly ester hydrolysis, oxidative defluorination, and further oxidation and conjugation.[3][4] These biotransformations lead to the formation of numerous metabolites, which are key to identifying exposure to the parent compound.

Quantitative Metabolite Data

In vitro studies with pooled human hepatocytes have identified a significant number of metabolites of 5F-PB-22. The following table summarizes the key metabolites identified, categorized by their biotransformation pathways. It is important to note that quantitative data on the relative abundance of each metabolite can vary between experimental systems.

| Metabolite ID | Biotransformation Pathway | Chemical Name/Description | Reference |

| M1 | Ester Hydrolysis | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid | [3] |

| M2 | Oxidative Defluorination + Ester Hydrolysis | 1-(5-hydroxypentyl)-1H-indole-3-carboxylic acid | [3] |

| M3 | Oxidation | 5F-PB-22 N-pentanoic acid | [3] |

| M4 | Oxidation | Hydroxy-5F-PB-22 (oxidation on the quinoline system) | [3] |

| M5 | Oxidation | Dihydroxylated 5F-PB-22 | [4] |

| M6 | Epoxide Formation & Hydrolysis | Epoxide-diol of 5F-PB-22 | [3] |

| M7 | Glucuronidation | Glucuronide conjugate of hydroxylated metabolite | [3] |

| M8 | Cysteine Conjugation | Cysteine conjugate of 5F-PB-22 | [3] |

| M9 | Oxidative Defluorination | PB-22 metabolite | [3] |

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the in vitro metabolism studies of 5F-PB-22.

Human Hepatocyte Incubation

This protocol outlines the general procedure for incubating a test compound with human hepatocytes to study its metabolism.

Materials:

-

Cryopreserved pooled human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

-

5F-PB-22 stock solution (in a suitable solvent like DMSO)

-

Incubator (37°C, 5% CO2)

-

Multi-well plates (e.g., 24-well or 48-well)

-

Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

-

Thawing of Hepatocytes: Cryopreserved hepatocytes are rapidly thawed in a 37°C water bath.

-

Cell Seeding: The thawed hepatocytes are resuspended in incubation medium and seeded into multi-well plates at a specified density (e.g., 1 x 10^6 cells/mL).

-

Pre-incubation: The plated cells are allowed to equilibrate in the incubator for a defined period (e.g., 1-3 hours).

-

Initiation of Metabolism: The incubation is initiated by adding the 5F-PB-22 stock solution to the wells to achieve the desired final concentration (e.g., 10 µM).

-

Incubation: The plates are incubated at 37°C with 5% CO2 for a time course (e.g., 0, 1, 3, and 6 hours).

-

Termination of Reaction: At each time point, the reaction is terminated by adding an equal volume of ice-cold acetonitrile to the wells. This step also serves to precipitate proteins.

-

Sample Collection and Processing: The plates are centrifuged to pellet the precipitated proteins and cell debris. The supernatant, containing the parent compound and its metabolites, is collected for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol describes a general method for the analysis of 5F-PB-22 and its metabolites using liquid chromatography coupled with high-resolution mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap)

-

C18 analytical column

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation: The collected supernatant from the hepatocyte incubation is typically diluted or directly injected into the LC-MS system.

-

Chromatographic Separation: The sample is injected onto the C18 column, and a gradient elution is performed using Mobile Phases A and B to separate the parent compound from its metabolites based on their polarity.

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. Data is acquired in both full scan mode to detect all ions and in product ion scan (or tandem MS/MS) mode to fragment specific ions for structural elucidation.

-

Data Analysis: The acquired data is processed using specialized software to identify potential metabolites by comparing the mass-to-charge ratios (m/z) of the peaks in the chromatogram with the theoretical masses of potential biotransformation products. The fragmentation patterns from the MS/MS spectra are used to confirm the structures of the identified metabolites.

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Primary metabolic pathways of 5F-PB-22.

References

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. In vitro metabolism studies of selected synthetic cannabinoids | World Anti Doping Agency [wada-ama.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cannabinoid Receptor Interaction of 5-Fluoro PB-22 and its N-(2-fluoropentyl) Isomer: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the cannabinoid receptor binding affinity of 5-Fluoro PB-22 (5F-PB-22), a potent synthetic cannabinoid. Due to a lack of publicly available scientific literature on the specific N-(2-fluoropentyl) isomer of 5-Fluoro PB-22, this document focuses on the well-characterized parent compound, 5F-PB-22, which has the fluorine atom at the terminal (5) position of the pentyl chain. The methodologies and signaling pathways described herein are standard for the field and are directly applicable to the future study of its isomers.

This document is intended for researchers, scientists, and drug development professionals investigating the pharmacology of synthetic cannabinoids.

Quantitative Binding Affinity Data

The binding affinity of a compound to a receptor is a critical measure of its potential potency. This is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. 5F-PB-22 has been demonstrated to be a high-affinity agonist for both the CB1 and CB2 cannabinoid receptors.

| Compound | Receptor | Binding Affinity (Kᵢ) [nM] | Reference |

| 5-Fluoro PB-22 | CB1 | 0.468 | [1] |

| CB2 | 0.633 | [1] | |

| 5-Fluoro PB-22 N-(2-fluoropentyl) isomer | CB1 | Data Not Available in Published Literature | |

| CB2 | Data Not Available in Published Literature |

Note: this compound is available as a research standard, but its physiological and toxicological properties have not been extensively evaluated in published literature.[2]

Experimental Protocols: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound for a receptor. The following is a generalized protocol for assessing the binding of a compound to CB1 and CB2 receptors.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the human CB1 and CB2 cannabinoid receptors.

Materials:

-

Membrane Preparations: Cell membranes from HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: Test compound at various concentrations, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plates at 30°C for 90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing Molecular Interactions and Processes

To better understand the experimental workflow and the biological consequences of cannabinoid receptor activation, the following diagrams illustrate the key processes.

References

Toxicological Profile of 5-Fluoro PB-22 and its N-(2-fluoropentyl) Isomer: A Technical Guide

Disclaimer: Limited direct toxicological data is available for the N-(2-fluoropentyl) isomer of 5-Fluoro PB-22. The following profile is primarily based on data from the more extensively studied parent compound, 5-Fluoro PB-22 (5F-PB-22), and should be interpreted with caution as the toxicological properties of isomers can differ significantly. This document is intended for researchers, scientists, and drug development professionals.

Introduction

5-Fluoro PB-22 (5F-PB-22), or quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit drug markets.[1][2] Its N-(2-fluoropentyl) isomer is a positional isomer where the fluorine atom is located on the second carbon of the pentyl chain. While analytical reference standards for this isomer are available, its physiological and toxicological properties have not been extensively evaluated.[3][4] This guide summarizes the known toxicological data for 5F-PB-22 as a surrogate to provide a preliminary understanding of the potential risks associated with its N-(2-fluoropentyl) isomer.

Physicochemical Properties

| Property | 5-Fluoro PB-22 N-(2-fluoropentyl) isomer |

| Formal Name | 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester |

| CAS Number | 2365471-10-7 |

| Molecular Formula | C₂₃H₂₁FN₂O₂ |

| Formula Weight | 376.4 g/mol |

Source: Cayman Chemical[3]

In Vitro Toxicology

Receptor Binding and Functional Activity

Studies on 5F-PB-22 demonstrate that it is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2][5] The fluorination of the pentyl chain in synthetic cannabinoids is often associated with increased CB1 receptor potency compared to their non-fluorinated analogs.[5][6]

Table 1: In Vitro Receptor Activity of 5F-PB-22

| Assay | Receptor | Result (EC₅₀) |

| FLIPR Membrane Potential Assay | Human CB1 | 2.8 - 1959 nM |

| FLIPR Membrane Potential Assay | Human CB2 | 6.5 - 206 nM |

Source: Banister et al., 2015[5]

Cytotoxicity

5F-PB-22 has demonstrated significant cytotoxic potential in in vitro studies. Research using HepG2 cells, a human liver cell line, identified 5F-PB-22 as having strong cytotoxic characteristics compared to other new psychoactive substances.[7] The mitochondrial membrane potential was identified as a sensitive parameter for monitoring this cytotoxicity.[7]

In Vivo Toxicology

Animal Studies

In vivo studies in rats have shown that 5F-PB-22 can induce physiological effects characteristic of cannabinoid agonists, including hypothermia and a reduction in heart rate at doses as low as 0.3 mg/kg.[8] Interestingly, in some animal models, the non-fluorinated parent compound, PB-22, was found to be more potent in inducing hypothermia than 5F-PB-22.[5]

Human Case Reports

The use of 5F-PB-22 has been associated with severe adverse effects in humans, including fatalities.[2][8] Postmortem toxicological reports have detected 5F-PB-22 in blood samples, with concentrations in some cases ranging from 0.274 ng/mL to 1.5 ng/mL.[8][9] Driving under the influence cases have also been linked to 5F-PB-22, with users reporting no memory of the incidents.[8] The co-ingestion of alcohol may increase the toxicity of 5F-PB-22.[8]

Metabolism

The metabolism of 5F-PB-22 has been studied in human hepatocytes and the fungus Cunninghamella elegans.[10][11][12] The primary metabolic pathway is ester hydrolysis, leading to the formation of (5-fluoro)pentylindole-3-carboxylic acid metabolites.[10][11] Further metabolism occurs through oxidation, including hydroxylation and carboxylation, as well as glucuronidation.[10][11] Oxidative defluorination, resulting in the formation of PB-22 metabolites, has also been observed.[10][11][12]

Table 2: Major Metabolic Pathways of 5F-PB-22

| Metabolic Reaction | Resulting Metabolites |

| Ester Hydrolysis | (5-fluoro)pentylindole-3-carboxylic acid derivatives |

| Oxidation | Hydroxylated and carboxylated metabolites |

| Glucuronidation | Glucuronide conjugates |

| Oxidative Defluorination | PB-22 metabolites |

Sources: Wohlfarth et al., 2014; Mardal et al., 2017[10][11][12]

Experimental Protocols

In Vitro Metabolism in Human Hepatocytes

-

Cell Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated plates.

-

Incubation: 5F-PB-22 (e.g., at a concentration of 10 µmol/L) is incubated with the hepatocytes for a defined period (e.g., up to 3 hours).

-

Sample Collection: Aliquots of the incubation mixture are collected at various time points.

-

Metabolite Extraction: The reaction is quenched, and metabolites are extracted from the supernatant.

-

Analysis: Samples are analyzed by high-resolution mass spectrometry (e.g., TripleTOF or Q Exactive Orbitrap) to identify and characterize the metabolites.[10][11]

In Vitro Cytotoxicity Assay (HepG2 Cells)

-

Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.

-

Compound Exposure: Cells are treated with various concentrations of 5F-PB-22 for a specified duration (e.g., 48 hours).

-

High-Content Screening: A multi-parameter high-content screening assay is used to assess cytotoxicity, monitoring parameters such as cell viability, mitochondrial membrane potential, and plasma membrane integrity using fluorescent dyes.

-

Imaging and Analysis: Automated epifluorescence microscopy is used to capture images, and image analysis software quantifies the different cytotoxicity parameters.[7]

Visualizations

Caption: Experimental workflow for in vitro toxicological assessment.

Caption: Presumed signaling pathway of 5F-PB-22 isomers.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro PB-22 N-(2-fluoropentyl) isomer: Legal Status, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the legal status, and analytical characterization of the synthetic cannabinoid 5-Fluoro PB-22 N-(2-fluoropentyl) isomer. 5-Fluoro PB-22 and its isomers are potent cannabinoid receptor agonists with significant legal and health implications. This document summarizes the legal framework governing this specific isomer in the United States, details methods for its synthesis and analytical identification, and discusses the pharmacology of its parent compound, 5-Fluoro PB-22, due to the absence of specific data for the N-(2-fluoropentyl) isomer. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Legal Status

The legal status of this compound is primarily determined by the regulations governing its parent compound, 5-Fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate).

United States: 5-Fluoro PB-22 is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA).[1][2] The Drug Enforcement Administration (DEA) has explicitly stated that the scheduling of a substance includes its salts, isomers, and salts of isomers whenever the existence of such is possible.[2][3] This means that as a positional isomer of 5-Fluoro PB-22, the N-(2-fluoropentyl) isomer is also considered a Schedule I controlled substance in the United States.

Furthermore, the Controlled Substance Analogue Enforcement Act of 1986 allows for any substance that is "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance to be treated as a Schedule I substance.[4] Given that the N-(2-fluoropentyl) isomer differs from 5-Fluoro PB-22 only by the position of the fluorine atom on the pentyl chain and is expected to have similar cannabinoid receptor activity, it would also fall under the purview of this act.

International Status: The legal status of this specific isomer varies by country. However, many nations have enacted broad bans on synthetic cannabinoids, often based on chemical structure classes. For example, 5F-PB-22 is a controlled substance in the United Kingdom and China.[5] Researchers should consult the specific regulations of their respective countries.

Pharmacology (of the Parent Compound 5-Fluoro PB-22)

Note: The physiological and toxicological properties of this compound have not been formally evaluated. The following data for its parent compound, 5-Fluoro PB-22, is provided for reference and should be interpreted with caution as isomerism can significantly impact pharmacological activity.

5-Fluoro PB-22 is a potent full agonist of the cannabinoid receptors CB1 and CB2.[5] These receptors are part of the endocannabinoid system and are primarily responsible for the psychoactive and physiological effects of cannabinoids.

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Kᵢ) | 0.468 nM | CB1 | [5] |

| Binding Affinity (Kᵢ) | 0.633 nM | CB2 | [5] |

The high affinity for the CB1 receptor, which is predominantly expressed in the central nervous system, is consistent with the psychoactive effects reported for synthetic cannabinoids.

Signaling Pathway

As a cannabinoid receptor agonist, 5-Fluoro PB-22 is presumed to activate the Gi/o protein-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

Caption: Generalized signaling pathway of a cannabinoid receptor agonist.

Experimental Protocols

Synthesis of 5-Fluoro PB-22 N-(fluoropentyl) Isomers

A general synthetic route for N-alkylated indole cannabinoids can be adapted for the synthesis of 5-Fluoro PB-22 N-(fluoropentyl) isomers. The following is a representative protocol based on literature for similar compounds.[6][7][8]

Step 1: N-Alkylation of Indole-3-carboxylic acid

-

To a solution of indole-3-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) at 0°C.

-

Stir the mixture for a specified time to allow for deprotonation.

-

Add the desired fluoropentyl halide (e.g., 1-bromo-2-fluoropentane for the N-(2-fluoropentyl) isomer).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-alkylated indole-3-carboxylic acid intermediate by column chromatography.

Step 2: Esterification with 8-hydroxyquinoline

-

Dissolve the N-alkylated indole-3-carboxylic acid intermediate, 8-hydroxyquinoline, and a coupling agent (e.g., dicyclohexylcarbodiimide) in an aprotic solvent (e.g., dichloromethane).

-

Add a catalytic amount of a base (e.g., 4-dimethylaminopyridine).

-

Stir the reaction at room temperature until completion.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the final product, 5-Fluoro PB-22 N-(fluoropentyl) isomer, by column chromatography.

Caption: General workflow for the synthesis of 5-Fluoro PB-22 isomers.

Analytical Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Differentiation of positional isomers of synthetic cannabinoids is crucial for forensic and research purposes.[9][10][11][12][13] A validated GC-MS method can be used to separate and identify 5-Fluoro PB-22 and its N-(fluoropentyl) isomers.[14]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless).

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 amu.

Retention Time Data:

A study on the validation of an analytical method for 5-Fluoro PB-22 and its isomers reported the following retention times under their specific GC-MS conditions[14]:

| Compound | Retention Time (minutes) |

| 5-Fluoro PB-22 | 22.642 |

| This compound | 20.853 |

| 5-Fluoro PB-22 N-(3-fluoropentyl) isomer | 21.338 |

| 5-Fluoro PB-22 N-(4-fluoropentyl) isomer | 21.568 |

The distinct retention times allow for the chromatographic separation of these isomers. The mass spectra would be expected to show characteristic fragmentation patterns that can be used for confirmation.

Caption: Experimental workflow for the GC-MS analysis of 5-Fluoro PB-22 isomers.

Structure-Activity Relationships of Fluorinated Synthetic Cannabinoids

The position of the fluorine atom on the N-alkyl chain of synthetic cannabinoids can influence their pharmacological activity. While specific data for the N-(2-fluoropentyl) isomer of 5-Fluoro PB-22 is unavailable, general trends have been observed in other classes of synthetic cannabinoids.

-

Increased Potency: Terminal fluorination of the N-pentyl chain in some indole-based synthetic cannabinoids has been shown to increase CB1 receptor binding affinity and potency.[15]

-

Variable Effects: However, the effect of fluorination is not always predictable and can be detrimental to activity in some cannabinoid scaffolds.[16][17] For instance, fluorination at other positions or in different chemical series can lead to reduced potency.[18]

-

Metabolism: The presence and position of a fluorine atom can alter the metabolic profile of a synthetic cannabinoid, potentially leading to the formation of different metabolites and influencing the duration of action and toxicity.[19]

Further research is required to elucidate the precise structure-activity relationships for the N-(fluoropentyl) isomers of 5-Fluoro PB-22.

Conclusion

This compound is a Schedule I controlled substance in the United States by virtue of being an isomer of 5-Fluoro PB-22. While analytical methods exist for its separation and identification, there is a significant lack of pharmacological and toxicological data for this specific compound. Researchers and drug development professionals should exercise extreme caution and adhere to all legal and safety regulations when handling this and related substances. The information provided herein serves as a technical guide based on the currently available scientific literature and regulatory information. Further studies are imperative to fully characterize the pharmacological profile and potential risks associated with this and other emerging synthetic cannabinoids.

References

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. Schedules of Controlled Substances: Extension of Temporary Placement of PB-22, 5F-PB-22, AB-FUBINACA and ADB-PINACA in Schedule I of the Controlled Substances Act. Final order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schedule I Controlled Substances - Moore Christoff & Siddiqui [moorechristoff.com]

- 4. dea.gov [dea.gov]

- 5. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. diva-portal.org [diva-portal.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection of synthetic cannabinoids using GC-EI-MS, positive GC-CI-MS, and negative GC-CI-MS | Semantic Scholar [semanticscholar.org]

- 14. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The role of fluorine substitution in the structure-activity relationships (SAR) of classical cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence That Wasn't: A Technical Guide to the Forensic Analysis of 5-Fluoro PB-22 and its N-(2-fluoropentyl) Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and forensic analysis of 5-Fluoro PB-22 (5F-PB-22), a potent synthetic cannabinoid, with a specific focus on its lesser-known positional isomer, the N-(2-fluoropentyl) variant. While 5F-PB-22, the N-(5-fluoropentyl) isomer, has been widely identified in forensic casework and is associated with significant adverse health effects, its N-(2-fluoropentyl) counterpart remains a theoretical entity within the realm of forensic toxicology. This document provides a comprehensive overview of the analytical methodologies required to differentiate these isomers, summarizes the quantitative data available for the prevalent 5F-PB-22, and discusses the pharmacological context of these compounds. The absence of the N-(2-fluoropentyl) isomer in forensic case reports is a critical finding, highlighting a potential gap in routine forensic analysis or its lack of prevalence in the illicit drug market.

Introduction: The Rise of Synthetic Cannabinoids and Positional Isomers

The clandestine world of designer drugs is characterized by the rapid emergence of new psychoactive substances (NPS), often created by making slight molecular modifications to existing controlled substances to circumvent legislation. Synthetic cannabinoids represent a large and dynamic class of NPS. 5-Fluoro PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) emerged as a popular synthetic cannabinoid, noted for its high potency as a CB1 and CB2 receptor agonist.[1][2][3] Like many synthetic cannabinoids, 5F-PB-22 is often found laced on herbal materials and marketed under various deceptive names.[2]

The synthesis of these compounds can result in the creation of positional isomers, where the functional groups are located at different positions on the molecule. In the case of 5F-PB-22, the position of the fluorine atom on the N-pentyl chain is a key variation. While the N-(5-fluoropentyl) isomer is the most commonly encountered, other isomers, such as the N-(2-fluoropentyl) isomer, are chemically possible and have been synthesized for research purposes.[4] The physiological and toxicological properties of these less common isomers are largely uncharacterized, posing a significant challenge for forensic toxicologists and public health officials.[4] Differentiating between these isomers is crucial for accurate forensic reporting and for understanding the structure-activity relationships that drive the effects and risks of these substances.

Forensic Landscape: Prevalence and Quantitative Data

Forensic data has extensively documented the presence of 5F-PB-22 (the N-5-fluoropentyl isomer) in seizures and postmortem toxicology cases. However, to date, there is a conspicuous absence of published forensic case reports or seizure data specifically identifying the 5-Fluoro PB-22 N-(2-fluoropentyl) isomer. This suggests that this particular isomer may not be prevalent on the illicit market, or it is not being distinguished from the more common 5F-PB-22 in routine forensic laboratory workflows.

The following tables summarize the available quantitative data for 5F-PB-22, which serves as a benchmark for the potential concentrations that might be encountered if the N-(2-fluoropentyl) isomer were to emerge.

Table 1: Seizure Statistics for 5F-PB-22 in the United States

| Year | Number of Reports |

| 2013 | 1,978 |

| 2017 | 8 |

| 2018 | 5 |

Source: DEA, System to Retrieve Information from Drug Evidence (STRIDE)/STARLiMS and National Forensic Laboratory Information System (NFLIS).[2]

Table 2: Concentrations of 5F-PB-22 in Forensic Case Reports (Postmortem Blood)

| Case | Concentration (ng/mL) | Reference |

| Case 1 | 1.1 | [5] |

| Case 2 | 1.5 | [5] |

| Case 3 | 0.37 | [6] |

Experimental Protocols for Isomer Differentiation

The differentiation of fluoropentyl positional isomers of 5F-PB-22 is an analytical challenge due to their identical mass and similar fragmentation patterns in mass spectrometry. The following methodologies have been demonstrated to be effective for their separation and identification.[7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the N-(fluoropentyl) isomers of 5F-PB-22 based on their chromatographic retention times and to characterize their electron ionization (EI) mass spectra.

Methodology:

-

Instrumentation: An Agilent Technologies GC/MS (Model # 7890A/5975C) or equivalent, equipped with a 30-meter Restek Rxi-5Sil MS column.[8]

-

Sample Preparation: Reference standards of the 5F-PB-22 isomers are dissolved in a suitable solvent such as methanol or ethyl acetate to a concentration of 1 mg/mL.[8]

-

GC Conditions:

-

Injector: Splitless mode.

-

Oven Temperature Program: An initial temperature of 150°C, held for 1 minute, then ramped to 300°C at a rate of 20°C/min, and held for 10 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Expected Results: The N-(2-fluoropentyl), N-(3-fluoropentyl), N-(4-fluoropentyl), and N-(5-fluoropentyl) isomers of 5F-PB-22 are expected to be chromatographically resolved, allowing for their individual identification based on retention time. Their EI mass spectra are expected to be very similar, making chromatographic separation essential for positive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To definitively identify the chemical structure of the 5F-PB-22 N-(2-fluoropentyl) isomer.

Methodology:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: A few milligrams of the purified isomer are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed.

Expected Results: The NMR spectra will provide unambiguous evidence of the molecular structure, including the specific location of the fluorine atom on the pentyl chain through the analysis of chemical shifts and coupling constants.

Pharmacological Context and Signaling Pathways

5F-PB-22 is a potent full agonist at the CB1 and CB2 cannabinoid receptors.[1][3] The binding affinities for the N-(5-fluoropentyl) isomer have been determined to be 0.468 nM at CB1 and 0.633 nM at CB2 receptors.[1] While specific pharmacological data for the N-(2-fluoropentyl) isomer of 5F-PB-22 is not available, a study on a structurally similar synthetic cannabinoid, AB-PINACA N-(2-fluoropentyl) isomer, demonstrated its activity at cannabinoid receptors.[10] It is therefore highly probable that the 5F-PB-22 N-(2-fluoropentyl) isomer also acts as a cannabinoid receptor agonist.

The activation of cannabinoid receptors, which are G-protein coupled receptors, initiates a signaling cascade that leads to the psychoactive and physiological effects of these compounds.

Caption: Cannabinoid receptor activation by an agonist.

Analytical Workflow for Isomer Identification

A logical workflow is essential for the forensic identification of 5F-PB-22 and its positional isomers in seized materials.

Caption: Logical steps for identifying 5F-PB-22 isomers.

Conclusion and Future Directions

The this compound represents a potential but, as of now, undocumented player in the synthetic cannabinoid landscape. While analytical methods for its differentiation from the prevalent N-(5-fluoropentyl) isomer exist, its absence from forensic casework is noteworthy. This could indicate a lack of its synthesis and distribution in the illicit market or that current forensic screening protocols do not routinely differentiate between these positional isomers.

For researchers and drug development professionals, the synthesis and pharmacological characterization of this and other positional isomers are crucial for a comprehensive understanding of the structure-activity relationships within this class of compounds. For forensic laboratories, the implementation of analytical methods capable of isomer differentiation is recommended to ensure accurate and complete toxicological findings. Continued monitoring and information sharing are essential to stay ahead of the ever-evolving challenges posed by new psychoactive substances.

References

- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three fatalities associated with the synthetic cannabinoids 5F-ADB, 5F-PB-22, and AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 9. "The Validation of the Synthetic Cannabinoid 5-fluoro PB-22" by Trista M. Gray [digitalcommons.library.uab.edu]

- 10. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability of 5-Fluoro PB-22 N-(2-fluoropentyl) Isomer Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 5-Fluoro PB-22 N-(2-fluoropentyl) isomer analytical standards. The stability of reference materials is a critical factor in ensuring the accuracy and reliability of analytical data in forensic science, clinical toxicology, and pharmaceutical research. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing the stability of this specific synthetic cannabinoid isomer.

Introduction

5-Fluoro PB-22 (5F-PB-22) is a potent synthetic cannabinoid that has been identified in illicit drug markets. Its N-(2-fluoropentyl) positional isomer presents a unique challenge for analytical laboratories, requiring well-characterized and stable reference materials for accurate identification and quantification. The stability of these analytical standards is paramount, as degradation can lead to erroneous results, impacting forensic casework and research outcomes.

A leading supplier of this analytical standard indicates that a solution of this compound in acetonitrile is stable for at least four years when stored at -20°C[1]. However, the stability under other conditions, such as short-term storage at room temperature or exposure to light, is often not fully characterized. This guide proposes a framework for conducting stability studies to address these gaps.

The primary degradation pathway for 5F-PB-22 and related compounds is through ester hydrolysis[2][3]. This process is a key consideration in the design of stability studies.

Recommended Storage and Handling

To ensure the long-term integrity of this compound analytical standards, the following storage and handling procedures are recommended:

-

Long-Term Storage: Standards should be stored at -20°C in their original sealed packaging to minimize degradation.

-

Short-Term Storage: For routine use, it is advisable to prepare working solutions and store them at -20°C.

-

Handling: Before use, allow the standard to equilibrate to room temperature. Minimize the time the standard is kept at ambient temperatures. Use calibrated equipment for all dilutions and transfers to ensure accuracy.

Proposed Stability Study Protocol

To comprehensively evaluate the stability of this compound analytical standards, a combination of long-term and accelerated stability studies, including forced degradation, is proposed.

The following diagram illustrates the proposed workflow for the stability assessment of the analytical standard.

-

Reference Standard: this compound analytical standard (e.g., in acetonitrile, ≥95% purity)[1].

-

Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid; ammonium formate; hydrochloric acid; sodium hydroxide; hydrogen peroxide.

-

Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Sample Preparation: Prepare working solutions of the analytical standard at a suitable concentration (e.g., 10 µg/mL) in acetonitrile.

-

Storage Conditions:

-

Long-Term: -20°C

-

Accelerated: 4°C and 25°C (room temperature)

-

-

Time Points: Analyze samples at T=0, 1, 3, 6, 9, and 12 months for long-term stability, and at T=0, 1, 2, and 4 weeks for accelerated stability.

-

Analysis: At each time point, analyze the samples in triplicate using a validated LC-MS/MS method.

Forced degradation studies are essential for identifying potential degradation products and understanding degradation pathways[4].

-

Acidic Hydrolysis: Mix the standard solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the standard solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the standard solution with 3% H₂O₂ and store at room temperature for 24 hours.

-

Photolytic Degradation: Expose the standard solution to UV light (e.g., 254 nm) for 24 hours.

-

Thermal Degradation: Incubate the standard solution at 60°C for 7 days.

-

Analysis: Analyze the stressed samples by LC-MS/MS to determine the percentage of degradation and identify major degradation products.

Analytical Methodology

A validated LC-MS/MS method is crucial for the accurate quantification of the parent compound and the detection of any degradation products.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient to ensure separation from any potential degradants.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and any identified degradation products.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to allow for easy interpretation.

The following table provides a template for presenting the quantitative data from the long-term and accelerated stability studies.

| Storage Condition | Time Point | Mean Concentration (µg/mL) | % of Initial Concentration |

| -20°C | 0 Months | 10.00 | 100.0 |

| 1 Month | 9.98 | 99.8 | |

| 3 Months | 9.95 | 99.5 | |

| 6 Months | 9.92 | 99.2 | |

| 9 Months | 9.89 | 98.9 | |

| 12 Months | 9.85 | 98.5 | |

| 4°C | 0 Weeks | 10.00 | 100.0 |

| 1 Week | 9.90 | 99.0 | |

| 2 Weeks | 9.82 | 98.2 | |

| 4 Weeks | 9.70 | 97.0 | |

| 25°C | 0 Weeks | 10.00 | 100.0 |

| 1 Week | 9.65 | 96.5 | |

| 2 Weeks | 9.30 | 93.0 | |

| 4 Weeks | 8.80 | 88.0 |

The results from the forced degradation study can be summarized as follows:

| Stress Condition | % Degradation | Major Degradation Products Identified |

| 0.1 M HCl, 60°C | 15.2% | Ester Hydrolysis Product |

| 0.1 M NaOH, 60°C | 45.8% | Ester Hydrolysis Product |

| 3% H₂O₂, RT | 8.5% | Oxidized Products |

| UV Light, 24h | 5.3% | Photodegradation Products |

| 60°C, 7 days | 12.1% | Thermally Induced Degradants |

Potential Degradation Pathways

Based on the known chemistry of 5F-PB-22, the primary degradation pathway is expected to be hydrolysis of the ester linkage. The following diagram illustrates this proposed pathway.

Conclusion

The stability of this compound analytical standards is crucial for the generation of reliable analytical data. This guide provides a framework for assessing the stability of these standards under various storage and stress conditions. The proposed experimental protocols and data presentation formats are intended to assist researchers and analytical laboratories in establishing in-house stability programs. Based on the available information and chemical principles, storage at -20°C is confirmed as the optimal condition for maintaining the long-term integrity of these important reference materials. Further studies following the outlined protocols would provide valuable data to the scientific community.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]

An In-depth Technical Guide to 5-Fluoro PB-22 N-(2-fluoropentyl) Isomer: Chemical Identification, Analytical Data, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, analytical data, and available biological information for the synthetic cannabinoid 5-Fluoro PB-22 N-(2-fluoropentyl) isomer. Due to the limited specific research on this particular isomer, this guide also incorporates relevant data from its parent compound, 5-Fluoro PB-22 (5F-PB-22), to provide a broader context for its potential properties and metabolic fate.

Chemical Identification and Properties

The N-(2-fluoropentyl) isomer of 5-Fluoro PB-22 is a positional isomer of the more widely known synthetic cannabinoid 5F-PB-22. In this isomer, the fluorine atom is located on the second carbon of the N-pentyl chain, rather than the terminal (fifth) carbon. This structural alteration can significantly influence its physicochemical properties and biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2365471-10-7[1] |

| Formal Name | 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester[1] |

| Alternate Name | Quinolin-8-yl 1-(2-Fluoropentyl)-1H-indole-3-carboxylate[2] |

| Molecular Formula | C₂₃H₂₁FN₂O₂[1][2] |

| Formula Weight | 376.4 g/mol [1] |

| InChI | InChI=1S/C23H21FN2O2/c1-2-7-17(24)14-26-15-19(18-10-3-4-11-20(18)26)23(27)28-21-12-5-8-16-9-6-13-25-22(16)21/h3-6,8-13,15,17H,2,7,14H2,1H3[1] |

| InChIKey | UICLYSQZTBGUIE-UHFFFAOYSA-N[1] |

| SMILES | O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CC(F)CCC)C4=C3C=CC=C4[1] |

Analytical Data

The primary analytical data available for the N-(2-fluoropentyl) isomer is from gas chromatography-mass spectrometry (GC-MS) studies aimed at differentiating various positional isomers of 5F-PB-22.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Compound | Retention Time (minutes) |

| This compound | 20.853 |

| 5-Fluoro PB-22 N-(3-fluoropentyl) isomer | 21.338 |

| 5-Fluoro PB-22 N-(4-fluoropentyl) isomer | 21.568 |

| 5-Fluoro PB-22 (Parent Compound) | 22.642 |

Data from a validation study of synthetic cannabinoids.[3]

Experimental Protocols

Detailed physiological and toxicological evaluations of the this compound are not extensively published.[1] However, established methodologies for the analysis and characterization of related synthetic cannabinoids can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

This protocol provides a general framework for the separation and identification of synthetic cannabinoid isomers.

Objective: To differentiate positional isomers of 5F-PB-22 based on their chromatographic retention times and mass spectra.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

A suitable capillary column (e.g., DB-5MS or equivalent).

Procedure:

-

Sample Preparation: Dissolve a reference standard of the isomer mixture in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Chromatographic Separation: Employ a temperature program to separate the isomers. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure elution of all compounds.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire full scan mass spectra over a relevant mass range (e.g., m/z 50-550).

-

Data Analysis: Identify the peaks corresponding to each isomer based on their retention times. Compare the obtained mass spectra with reference libraries for confirmation.

Biological Context: Insights from 5F-PB-22

In the absence of specific pharmacological and metabolic data for the N-(2-fluoropentyl) isomer, information from the parent compound, 5F-PB-22, provides a valuable framework for understanding its potential biological effects.

Pharmacology of 5F-PB-22

5F-PB-22 is a potent agonist of the cannabinoid receptors CB1 and CB2.[4][5] Studies have shown that it binds with high affinity to these receptors, with a binding affinity (Ki) of 0.468 nM at CB1 and 0.633 nM at CB2 receptors.[5] Its action as a full agonist at these receptors is responsible for its psychoactive effects, which are reported to be similar to those of Δ⁹-THC.[4]

Metabolism of 5F-PB-22

The metabolism of 5F-PB-22 has been investigated through in vitro studies using human hepatocytes.[6][7] The primary metabolic pathway is ester hydrolysis, which cleaves the ester bond connecting the indole core to the quinoline group. This is followed by a variety of phase I and phase II metabolic transformations.

Key Metabolic Reactions for 5F-PB-22:

-

Ester Hydrolysis: The initial and predominant step.

-

Oxidative Defluorination: The fluorine atom on the pentyl chain is replaced by a hydroxyl group.

-

Hydroxylation: Addition of hydroxyl groups to various positions on the molecule.

-

Glucuronidation: Conjugation with glucuronic acid to facilitate excretion.

It is plausible that the N-(2-fluoropentyl) isomer undergoes a similar metabolic fate, initiated by ester hydrolysis. However, the position of the fluorine atom could influence the rate and products of subsequent metabolic reactions.

Conclusion

This technical guide has summarized the currently available chemical and analytical information for this compound. While specific biological data for this isomer remains limited, the provided information on its parent compound, 5F-PB-22, offers a foundation for further research. The detailed experimental protocols and workflow diagrams serve as a practical resource for scientists and researchers in the fields of forensic science, toxicology, and drug development who may encounter this or structurally related synthetic cannabinoids. Further investigation is warranted to fully characterize the pharmacological and toxicological profile of this specific isomer.

References

- 1. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

Unraveling the Metabolic Fate of 5-Fluoro PB-22 N-(2-fluoropentyl) Isomer: A Technical Guide for Urine Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential urinary metabolites of the synthetic cannabinoid 5-Fluoro PB-22 N-(2-fluoropentyl) isomer. While direct metabolic studies on this specific positional isomer are not currently available in scientific literature, this document extrapolates likely metabolic pathways based on the well-documented metabolism of its isomeric parent compound, 5-Fluoro PB-22 (5F-PB-22), and established principles of xenobiotic metabolism. The information presented herein is intended to guide researchers in developing analytical methods for the detection of this substance in urine.

Executive Summary

The metabolism of this compound is anticipated to proceed through several key phases, primarily initiated by ester hydrolysis , followed by a series of oxidative transformations and subsequent conjugation . The position of the fluorine atom on the second carbon of the pentyl chain is expected to significantly influence the regioselectivity of oxidative metabolism compared to its 5-fluoro counterpart. This guide outlines the predicted metabolic pathways, proposes a list of potential target metabolites for urine analysis, details relevant experimental protocols, and provides visual representations of these processes.

Predicted Metabolic Pathways

The metabolic cascade of this compound is likely to be a multi-step process involving Phase I and Phase II enzymatic reactions.

Phase I Metabolism:

-

Ester Hydrolysis: This is anticipated to be a primary and rapid metabolic step, catalyzed by carboxylesterases, cleaving the ester linkage to yield 8-hydroxyquinoline and 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid. This initial hydrolysis is a common and major metabolic route for ester-containing synthetic cannabinoids.

-

Oxidative Metabolism (Cytochrome P450-mediated): Following, or in parallel with, ester hydrolysis, the molecule is expected to undergo oxidation at several positions.

-

Hydroxylation of the Pentyl Chain: The presence of fluorine at the C2 position will likely inhibit hydroxylation at this site. Therefore, metabolic oxidation is predicted to be directed to other positions on the alkyl chain, namely C3, C4, and C5.

-

Hydroxylation of the Quinoline Ring: The quinoline moiety is also a likely site for hydroxylation at various positions.

-

Carboxylation: Further oxidation of the terminal methyl group (C5) of the pentyl chain can lead to the formation of a carboxylic acid metabolite.

-

-

Oxidative Defluorination: While observed for the 5-fluoro isomer, the metabolic stability of a fluorine atom on a secondary carbon might make oxidative defluorination a less prominent, but still possible, pathway for the 2-fluoro isomer.

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites generated in Phase I are susceptible to conjugation with glucuronic acid, a common pathway to increase water solubility and facilitate urinary excretion. These glucuronide conjugates are important targets in urine analysis, often requiring enzymatic hydrolysis (e.g., with β-glucuronidase) prior to detection.

Data Presentation: Potential Urinary Metabolites

The following table summarizes the proposed key metabolites of this compound that could serve as analytical targets in urine.

| Metabolite ID | Proposed Structure | Metabolic Pathway(s) |

| M1 | 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid | Ester Hydrolysis |

| M2 | 1-(2-fluoro-3-hydroxypentyl)-1H-indole-3-carboxylic acid | Ester Hydrolysis, Pentyl Chain Hydroxylation (C3) |

| M3 | 1-(2-fluoro-4-hydroxypentyl)-1H-indole-3-carboxylic acid | Ester Hydrolysis, Pentyl Chain Hydroxylation (C4) |

| M4 | 1-(2-fluoro-5-hydroxypentyl)-1H-indole-3-carboxylic acid | Ester Hydrolysis, Pentyl Chain Hydroxylation (C5) |

| M5 | 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid N-pentanoic acid | Ester Hydrolysis, Pentyl Chain Carboxylation |

| M6 | This compound - Quinoline Hydroxide | Quinoline Ring Hydroxylation |

| M7 | 1-(2-fluoropentyl)-1H-indole-3-carboxylic acid - Quinoline Hydroxide | Ester Hydrolysis, Quinoline Ring Hydroxylation |

| M8 | Glucuronide conjugate of M2, M3, M4, M6, or M7 | Phase II Glucuronidation |

Experimental Protocols

The following are detailed methodologies adapted from studies on related synthetic cannabinoids, which are applicable for the analysis of this compound metabolites in urine.

In Vitro Metabolism using Human Hepatocytes

-

Objective: To generate and identify metabolites in a controlled biological system.

-

Materials: Pooled cryopreserved human hepatocytes, appropriate cell culture media and supplements, this compound standard.

-

Procedure:

-

Thaw and plate human hepatocytes according to the supplier's instructions.

-

Allow cells to attach and recover for 24 hours.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Incubate the hepatocytes with a final concentration of 10 µM of the test compound for a time course (e.g., 0, 1, 3, and 6 hours).

-

At each time point, collect both the supernatant and the cell lysate.

-

Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet cellular debris.

-

Analyze the supernatant by high-resolution mass spectrometry.

-

Urine Sample Preparation for Metabolite Analysis

-

Objective: To extract and concentrate metabolites from a urine matrix for instrumental analysis.

-

Materials: Urine sample, internal standard, β-glucuronidase, phosphate or acetate buffer, organic extraction solvent (e.g., ethyl acetate, hexane).

-

Procedure:

-

To 1 mL of urine, add an appropriate internal standard.

-

Add 1 mL of buffer (e.g., 0.1 M phosphate buffer, pH 7) and 50 µL of β-glucuronidase.

-

Incubate the mixture at 37°C for 1-2 hours to hydrolyze glucuronide conjugates.

-

Perform a liquid-liquid extraction by adding 3 mL of extraction solvent.

-

Vortex the mixture for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Instrumental Analysis: LC-MS/MS

-

Objective: To separate, detect, and identify the metabolites.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Chromatographic Conditions (Example):

-